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molecular formula C6H11N3S B8482924 4,4-Dimethyl-4,5-dihydro-pyrazole-1-carbothioic acid amide

4,4-Dimethyl-4,5-dihydro-pyrazole-1-carbothioic acid amide

Cat. No. B8482924
M. Wt: 157.24 g/mol
InChI Key: OHUZDRLQNCCJPH-UHFFFAOYSA-N
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Patent
US09422244B2

Procedure details

3.0 g (1 mol equiv.) 4,4-Dimethyl-4,5-dihydro-3H-pyrazole (synthesized as described in WO 2008/034863) and 5.6 mL (1.3 mol equiv.) trimethylsilyl isothiocyanate were added to 30 mL ethanol and the reaction mixture was refluxed for 5 hours. Silica gel was added and volatiles were removed under reduced pressure. Purification by flash chromatography on silica gel (Et2O:PA=2:1) afforded 3.91 g (81%) 4,4-dimethyl-4,5-dihydro-pyrazole-1-carbothioic acid amide. 1H NMR (400 MHz, CDCl3) δ 1.27 (s, 6H), 3.94 (s, 2H), 5.82-6.34 (br.s., 1H), 6.50-7.00 (br.s., 1H), 6.80 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:7])[CH2:6][N:5]=[N:4][CH2:3]1.C[Si]([N:12]=[C:13]=[S:14])(C)C>C(O)C>[CH3:1][C:2]1([CH3:7])[CH2:6][N:5]([C:13](=[S:14])[NH2:12])[N:4]=[CH:3]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(CN=NC1)C
Name
Quantity
5.6 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (Et2O:PA=2:1)

Outcomes

Product
Name
Type
product
Smiles
CC1(C=NN(C1)C(N)=S)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.91 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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